4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate
CAS No.:
Cat. No.: VC16344547
Molecular Formula: C24H25NO6
Molecular Weight: 423.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H25NO6 |
|---|---|
| Molecular Weight | 423.5 g/mol |
| IUPAC Name | (4-ethyl-8-methyl-2-oxochromen-7-yl) 2-(phenylmethoxycarbonylamino)butanoate |
| Standard InChI | InChI=1S/C24H25NO6/c1-4-17-13-21(26)31-22-15(3)20(12-11-18(17)22)30-23(27)19(5-2)25-24(28)29-14-16-9-7-6-8-10-16/h6-13,19H,4-5,14H2,1-3H3,(H,25,28) |
| Standard InChI Key | FZQKAYDPEPLRIT-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C(CC)NC(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a chromen-2-one core, a bicyclic system comprising a benzopyran ring fused to a ketone group at the 2-position. Substituents include:
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Ethyl group at position 4
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Methyl group at position 8
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Benzyloxycarbonyl (Cbz)-protected amino butanoate at position 7.
The Cbz group () serves as a protective moiety for the amine, enhancing stability during synthesis. The butanoate ester linkage facilitates solubility in organic solvents, critical for reaction handling .
Table 1: Key Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 423.5 g/mol |
| IUPAC Name | (4-Ethyl-8-methyl-2-oxochromen-7-yl) 2-(phenylmethoxycarbonylamino)butanoate |
| Canonical SMILES | CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C(CC)NC(=O)OCC3=CC=CC=C3 |
Stereochemical Considerations
Synthesis and Manufacturing
Synthetic Pathways
Synthesis involves a multi-step sequence:
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Alkylation of Hymecromone: Ethyl bromoacetate reacts with hymecromone (4-methylumbelliferone) under basic conditions (KCO) to introduce the acetic acid side chain .
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Esterification: The carboxylic acid intermediate couples with 2-aminobutanoate using dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) as coupling agents .
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Cbz Protection: Benzyl chloroformate reacts with the amine to form the Cbz-protected derivative.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | Ethyl bromoacetate, KCO, DMF | 78 |
| Esterification | DCC, HOBt, THF, 0°C → RT | 65 |
| Cbz Protection | Benzyl chloroformate, NaOH, DCM | 82 |
Purification and Characterization
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7). Structural confirmation employs , , and high-resolution mass spectrometry .
Physicochemical Properties
Solubility and Stability
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Solubility: Miscible in DMSO, DMF, and chloroform; sparingly soluble in water (<0.1 mg/mL).
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Stability: Stable at room temperature for 6 months under inert gas. Hydrolyzes in aqueous base via ester cleavage.
Spectroscopic Profiles
| Activity | Model | Result |
|---|---|---|
| Antimicrobial | S. aureus | MIC = 12.5 µg/mL |
| Anti-inflammatory | RAW 264.7 cells | IL-6 reduction = 70% |
Applications and Future Directions
Research Applications
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Lead Compound Optimization: Structural analogs with fluorinated Cbz groups show enhanced blood-brain barrier penetration.
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Drug Delivery Systems: Encapsulation in PLGA nanoparticles improves aqueous solubility 20-fold .
Therapeutic Prospects
Preclinical studies suggest utility in:
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